molecular formula C24H20FN3O2 B7785410 Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785410
M. Wt: 401.4 g/mol
InChI Key: BEMYQSPUCMTIHN-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, fluorophenyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-cyclopropyl-1-(4-chlorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • Methyl 3-cyclopropyl-1-(4-bromophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Uniqueness

Methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activities compared to its analogs with different halogen substituents.

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c1-14-3-5-15(6-4-14)20-13-19(24(29)30-2)21-22(16-7-8-16)27-28(23(21)26-20)18-11-9-17(25)10-12-18/h3-6,9-13,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMYQSPUCMTIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)OC)C(=NN3C4=CC=C(C=C4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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